molecular formula C12H10O3 B3188812 5-benzylfuran-3-carboxylic acid CAS No. 24313-22-2

5-benzylfuran-3-carboxylic acid

Cat. No.: B3188812
CAS No.: 24313-22-2
M. Wt: 202.21 g/mol
InChI Key: GBFQMYZCARWIAY-UHFFFAOYSA-N
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Description

5-Benzylfuran-3-carboxylic acid is a furan-based organic compound featuring a benzyl group at the 5-position and a carboxylic acid functional group at the 3-position of the furan ring. This structure makes it a valuable building block in organic synthesis and materials science research. The carboxylic acid group is highly versatile, allowing this compound to undergo various key reactions, including esterification to form esters and amidation to create amide bonds, which are crucial for constructing more complex molecules and potential pharmaceutical intermediates . Furan carboxylic acid derivatives have documented applications as stabilizers and additives in polymer science . Furthermore, the functionalized furan ring can serve as a core structure in the development of novel organic compounds and may be used in multicomponent reactions, such as the Passerini and Ugi reactions, to generate diverse chemical libraries for screening . Researchers also utilize carboxylic acids like this one for surface modification in nanotechnology, where they can act as stabilizers to prevent the agglomeration of metallic nanoparticles and improve their dispersion within polymer matrices . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-12(14)10-7-11(15-8-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFQMYZCARWIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179057
Record name 3-Furancarboxylic acid, 5-(phenylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24313-22-2
Record name 3-Furancarboxylic acid, 5-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024313222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Furancarboxylic acid, 5-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization Strategies of 5 Benzylfuran 3 Carboxylic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group in 5-benzylfuran-3-carboxylic acid is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives through established organic reactions.

Esterification Reactions and Ester Derivatives

The conversion of carboxylic acids to esters, known as esterification, is a fundamental transformation in organic synthesis. For this compound, this is typically achieved through the Fischer esterification method. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uklibretexts.org The reaction is reversible, and the use of excess alcohol shifts the equilibrium towards the formation of the ester. chemguide.co.uklibretexts.org This method is effective for producing simple alkyl esters like methyl, ethyl, and propyl esters. libretexts.org

The general reaction is as follows: this compound + R'OH ⇌ 5-benzylfuran-3-carboxylate ester + H₂O

Table 1: Examples of Ester Derivatives of this compound

Ester Derivative Alcohol Reagent (R'OH) Catalyst
Methyl 5-benzylfuran-3-carboxylate Methanol (CH₃OH) H₂SO₄
Ethyl 5-benzylfuran-3-carboxylate Ethanol (C₂H₅OH) H₂SO₄
Propyl 5-benzylfuran-3-carboxylate Propanol (C₃H₇OH) HCl
Isopropyl 5-benzylfuran-3-carboxylate Isopropanol ((CH₃)₂CHOH) HCl

Amidation and Peptide Coupling Analogues

Amide derivatives are synthesized from the carboxylic acid moiety by reaction with primary or secondary amines. Direct reaction between a carboxylic acid and an amine is often difficult due to the formation of a stable and unreactive ammonium carboxylate salt. encyclopedia.pub Therefore, the carboxylic acid must first be "activated".

Common methods for amidation include:

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive 5-benzylfuran-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the corresponding amide.

Use of Coupling Agents: A wide variety of coupling agents are available to facilitate amide bond formation directly from the carboxylic acid and amine. Reagents such as N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (TBTU) are used in peptide synthesis and can be applied here to create amide analogues. acs.org These methods are generally high-yielding and proceed under mild conditions. lookchemmall.com

Table 2: Examples of Amide Derivatives of this compound

Amide Derivative Amine Reagent Activation Method
N-Methyl-5-benzylfuran-3-carboxamide Methylamine (CH₃NH₂) SOCl₂ then amine
N,N-Diethyl-5-benzylfuran-3-carboxamide Diethylamine ((C₂H₅)₂NH) Coupling Agent (TBTU)
N-Phenyl-5-benzylfuran-3-carboxamide Aniline (C₆H₅NH₂) SOCl₂ then amine
5-Benzylfuran-3-oyl piperidine Piperidine (C₅H₁₀NH) Coupling Agent (TBTU)

Reduction to Alcohol and Further Oxidation States

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing carboxylic acids and esters. chemistrysteps.comlibretexts.org

Suitable reducing agents include:

Lithium aluminum hydride (LiAlH₄): This is a powerful and commonly used reagent for the reduction of carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.orgyoutube.com The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup.

Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃·THF), is another effective reagent for this reduction. youtube.com

The reaction proceeds via an aldehyde intermediate, but this cannot be isolated as it is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol. chemistrysteps.comlibretexts.org The product of this reaction is (5-benzylfuran-3-yl)methanol. Further oxidation of this primary alcohol could, in principle, yield the corresponding aldehyde, 5-benzylfuran-3-carbaldehyde, using controlled oxidizing agents.

Electrophilic Aromatic Substitution on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system and is significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). wikipedia.org The position of substitution on the this compound ring is determined by the combined directing effects of the substituents already present.

Regioselectivity and Directing Effects of Substituents

The outcome of electrophilic aromatic substitution on the this compound ring is governed by the interplay of three key factors:

Furan Ring Activation: The oxygen atom in the furan ring is a powerful activating group that strongly directs incoming electrophiles to the adjacent positions (C2 and C5) due to its ability to stabilize the carbocation intermediate through resonance. wikipedia.org

Benzyl (B1604629) Group at C5: The benzyl group is an alkyl-type substituent. It is an activating group that directs electrophiles to the ortho and para positions. mnstate.edu In the context of the furan ring, it further activates the ring, particularly at the adjacent C4 position.

Carboxylic Acid Group at C3: The carboxylic acid group is a deactivating group due to its electron-withdrawing nature. mnstate.edu It directs incoming electrophiles to the meta position, which in this case would be the C5 position.

Considering these effects, the C5 position is already substituted. The primary directing influence is the furan oxygen, which strongly favors substitution at the C2 position. The carboxylic acid group deactivates the ring, making the reaction less facile than on unsubstituted furan, but the C2 position remains the most electronically favorable site for attack. It is ortho to the deactivating carboxyl group and alpha to the ring oxygen. Therefore, electrophilic substitution is expected to occur predominantly at the C2 position.

Halogenation, Nitration, and Sulfonation

Based on the principles of regioselectivity, specific electrophilic aromatic substitution reactions can be predicted. These reactions generally require an acid catalyst to generate a sufficiently powerful electrophile. minia.edu.egmasterorganicchemistry.com

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the furan ring can be achieved using the elemental halogen, typically with a Lewis acid catalyst like iron(III) bromide (FeBr₃) for bromination. wikipedia.org The reaction is expected to yield the 2-halo derivative.

Nitration: Nitration involves the introduction of a nitro group (–NO₂) using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). wikipedia.orgmasterorganicchemistry.com The active electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.com This reaction is expected to produce 5-benzyl-2-nitrofuran-3-carboxylic acid.

Sulfonation: The introduction of a sulfonic acid group (–SO₃H) is accomplished by treatment with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). wikipedia.orgmasterorganicchemistry.com The electrophile is protonated sulfur trioxide, HSO₃⁺. masterorganicchemistry.com The expected product is 5-benzyl-2-sulfo-furan-3-carboxylic acid.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Major Product
Bromination Br₂ / FeBr₃ 2-Bromo-5-benzylfuran-3-carboxylic acid
Nitration HNO₃ / H₂SO₄ 5-Benzyl-2-nitrofuran-3-carboxylic acid
Sulfonation SO₃ / H₂SO₄ 5-Benzyl-2-sulfofuran-3-carboxylic acid

Transformations Involving the Benzyl Side Chain

The benzyl group in this compound is a key site for introducing structural diversity. Both the aromatic ring and the methylene bridge are amenable to a variety of chemical modifications.

The phenyl group of the benzyl moiety can undergo electrophilic aromatic substitution (EAS) to introduce a wide range of functional groups. masterorganicchemistry.comuomustansiriyah.edu.iq Due to the electron-donating nature of the alkyl substituent (the furan-methylene group), electrophilic attack is expected to be directed primarily to the ortho and para positions of the phenyl ring. masterorganicchemistry.com

Standard electrophilic substitution reactions can be employed, although reaction conditions would need to be optimized to avoid undesired reactions with the electron-rich furan ring. Key transformations include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2), which can be further reduced to an amine or used in other transformations. uomustansiriyah.edu.iq

Halogenation: Treatment with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) can install halogen atoms, providing a handle for subsequent cross-coupling reactions. uomustansiriyah.edu.iqmasterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: Reaction with acyl chlorides or alkyl halides in the presence of a Lewis acid allows for the introduction of ketone or new alkyl functionalities, respectively. uomustansiriyah.edu.iq

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H). uomustansiriyah.edu.iq

These modifications allow for the fine-tuning of the molecule's electronic and steric properties.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Benzyl Ring

Reaction TypeReagentsExpected Major Products (Substituent Position)
NitrationHNO₃, H₂SO₄ortho-nitro, para-nitro
BrominationBr₂, FeBr₃ortho-bromo, para-bromo
Friedel-Crafts AcylationRCOCl, AlCl₃ortho-acyl, para-acyl
Friedel-Crafts AlkylationRCl, AlCl₃ortho-alkyl, para-alkyl

The methylene bridge (-CH₂-) connecting the furan and phenyl rings is a benzylic position, making it particularly reactive. The C-H bonds at this position are weaker than typical sp³ C-H bonds because radical, cationic, or anionic intermediates are stabilized by resonance with the adjacent phenyl ring. libretexts.org

Benzylic Bromination: A highly selective method for functionalizing the methylene bridge is radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. chemistrysteps.commasterorganicchemistry.comchadsprep.com This reaction replaces one of the benzylic hydrogens with a bromine atom. The resulting benzylic bromide is a versatile intermediate that can readily undergo nucleophilic substitution (SN1 or SN2) reactions with a wide range of nucleophiles, including amines, alcohols, and cyanides, to introduce new functional groups. gla.ac.uk

Benzylic Oxidation: The methylene bridge can be oxidized to a carbonyl group (ketone). Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid under harsh conditions can achieve this transformation. libretexts.orgmasterorganicchemistry.comnih.gov Milder and more selective methods, including those using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or metal-catalyzed systems with oxidants like tert-butyl hydroperoxide (TBHP), have also been developed for benzylic oxidations. nih.govepa.gov This conversion to a ketone introduces a new site for nucleophilic addition or condensation reactions.

Table 2: Functionalization Reactions of the Methylene Bridge

Reaction TypeReagentsProduct Functional Group
Benzylic BrominationNBS, AIBN or light-CH(Br)-
Nucleophilic SubstitutionR-Nu (on bromide)-CH(Nu)-
Benzylic OxidationKMnO₄, heat-C(O)-

Palladium-Catalyzed and Cross-Coupling Reactions on this compound and its Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions can be applied to derivatives of this compound to further elaborate its structure.

To employ these coupling reactions, a halide or triflate group must first be installed on the furan ring. The furan ring is highly susceptible to electrophilic substitution, which occurs preferentially at the C2 or C5 position. pearson.comchemicalbook.com Since the C5 position is already substituted with the benzyl group, halogenation (e.g., bromination or iodination) of this compound or its ester derivative is expected to occur at the C2 or C4 position. Decarboxylative halogenation methods could also be used to replace the carboxylic acid with a halide. nih.govacs.org

Once the halogenated furan derivative is obtained, it can serve as the electrophilic partner in various cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is widely used to create biaryl or vinyl-furan structures.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, effectively vinylating the furan ring.

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base, to introduce an alkynyl substituent.

Alternatively, the carboxylic acid itself can be activated, for example as an anhydride or an ester, and used directly in certain palladium-catalyzed coupling reactions. nih.govrsc.org

Table 3: Palladium-Catalyzed Cross-Coupling on Halogenated this compound Derivatives

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Linkage
SuzukiR-B(OH)₂Pd(PPh₃)₄, BaseFuran-R
HeckAlkenePd(OAc)₂, Ligand, BaseFuran-Vinyl
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, BaseFuran-Alkynyl

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalization (e.g., halogenation). The carboxylic acid group at the C3 position can act as a directing group to facilitate the selective functionalization of adjacent C-H bonds. labxing.comsemanticscholar.org In the case of this compound, the carboxylate can coordinate to a transition metal catalyst (e.g., palladium, rhodium, ruthenium) and direct the activation of the C-H bonds at the C2 or C4 positions of the furan ring.

Once the C-H bond is activated and a metallacyclic intermediate is formed, it can react with various coupling partners, such as alkenes (olefination), alkynes, or organometallic reagents, to form new C-C bonds. This approach offers a highly atom-economical route to complex derivatives. For instance, carbonate-promoted C-H carboxylation has been demonstrated for the synthesis of furan-2,5-dicarboxylic acid from 2-furoic acid, highlighting the feasibility of C-H activation on the furan core. stanford.edu

Heterocyclic Annulation and Scaffold Diversification from this compound

The this compound core can be used as a synthon for the construction of more complex, fused heterocyclic systems. airo.co.in These annulation reactions create polycyclic scaffolds that are of significant interest in medicinal chemistry and materials science. scienceopen.com

Strategies for heterocyclic annulation often involve multi-step sequences where functional groups are installed on the starting scaffold, followed by an intramolecular cyclization reaction. For example:

Furo[3,2-c]pyranone Synthesis: The furan ring can be elaborated into a fused pyranone system. This might involve initial functionalization at the C4 position followed by cyclization involving the C3-carboxylic acid. Analogous syntheses have been achieved starting from furan-2,3-diones. researchgate.net

Furo[2,3-b]pyridine Synthesis: The C3-carboxylic acid and a substituent at the C2 position can be used to construct a fused pyridine ring. For example, conversion of the carboxylic acid to an amide, followed by introduction of a carbonyl group at C2, could set the stage for a condensation reaction to form a furopyridinone ring, a strategy demonstrated with 3-furoic acid. sigmaaldrich.com

Benzofuran-like Scaffolds: By introducing appropriate functional groups onto the benzyl side chain, intramolecular cyclization onto the furan ring could be envisioned. For instance, installing a hydroxyl or amino group at the ortho position of the benzyl ring could, under certain conditions, lead to cyclization and the formation of a new fused ring system connecting the two aromatic moieties.

These strategies allow for the transformation of the relatively simple this compound into a diverse range of complex, rigid, and three-dimensional heterocyclic structures. nih.govnih.govsemanticscholar.org

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment of 5 Benzylfuran 3 Carboxylic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can determine the mass-to-charge ratio (m/z) to several decimal places. columbia.edu This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For 5-benzylfuran-3-carboxylic acid, with the molecular formula C₁₂H₁₀O₃, the exact mass can be calculated based on the precise masses of its constituent isotopes (¹²C = 12.000000 amu, ¹H = 1.007825 amu, ¹⁶O = 15.994915 amu).

Calculated Exact Mass of C₁₂H₁₀O₃: (12 * 12.000000) + (10 * 1.007825) + (3 * 15.994915) = 202.06299 amu

An experimental HRMS measurement yielding a value extremely close to this calculated mass would confirm the elemental composition of C₁₂H₁₀O₃, providing strong evidence for the compound's identity and ruling out other potential formulas. docbrown.info This technique is a critical first step in structural elucidation before more detailed spectroscopic analysis is undertaken.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. np-mrd.org By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals.

1D NMR (¹H, ¹³C, etc.)

One-dimensional NMR spectra provide the foundational information for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling). The ¹³C NMR spectrum shows the number of different types of carbon atoms in the molecule.

For this compound, the expected chemical shifts (δ) are influenced by the electron-withdrawing carboxylic acid group and the aromatic systems of the furan (B31954) and benzyl (B1604629) moieties. rsc.orglibretexts.org The carboxylic acid proton is characteristically deshielded and appears at a very high chemical shift, often as a broad singlet. libretexts.orglibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structures and known substituent effects. docbrown.inforsc.orgacs.org

Atom NameAtom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-22~7.8 - 8.2-
C-22-~145 - 150
C-33-~115 - 120
H-44~6.8 - 7.2-
C-44-~110 - 115
C-55-~155 - 160
Benzyl CH₂6~4.0 - 4.2~30 - 35
Benzyl C-ipso7-~138 - 141
Benzyl C-ortho8, 12~7.2 - 7.4~128 - 130
Benzyl C-meta9, 11~7.2 - 7.4~128 - 130
Benzyl C-para10~7.1 - 7.3~126 - 128
COOH13~12.0 - 13.0 (broad)~165 - 170

Note: The phenyl protons (H-8 to H-12) would likely appear as a complex multiplet in the aromatic region.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY)

Two-dimensional NMR experiments resolve the ambiguities often present in 1D spectra by showing correlations between nuclei. columbia.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show correlations between the protons on the phenyl ring of the benzyl group. It would also confirm the lack of coupling between the furan protons (H-2 and H-4) and between the benzyl CH₂ protons and any other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It is invaluable for assigning carbon resonances based on their known proton assignments. For example, the HSQC spectrum would show a cross-peak connecting the benzyl CH₂ proton signal (~4.1 ppm) to the corresponding carbon signal (~32 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations between protons and carbons, typically over two to three bonds (²J_CH, ³J_CH). columbia.edusdsu.edu This is particularly useful for identifying quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include:

The benzyl CH₂ protons (H-6) to furan carbons C-4 and C-5, and to the benzyl ipso-carbon (C-7).

The furan proton H-2 to carbons C-3, C-4, and the carboxylic carbon C-13.

The furan proton H-4 to carbons C-2, C-3, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are physically close to each other, regardless of whether they are connected through bonds. This is essential for determining stereochemistry and conformation. For this compound, a NOESY or ROESY spectrum would show a correlation between the benzyl CH₂ protons (H-6) and the furan proton at the 4-position (H-4), confirming their proximity and helping to define the molecule's preferred conformation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies (wavenumbers), making these methods excellent for functional group identification. spectroscopyonline.com

For this compound, the spectrum is dominated by features of the carboxylic acid and the aromatic rings. libretexts.org

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Characteristic peak positions are based on known functional group frequencies. libretexts.orgspectroscopyonline.com

Functional GroupVibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Notes
Carboxylic AcidO-H stretch3300 - 2500 (very broad)Weak or absentThe broadness is due to strong hydrogen bonding in the dimeric state. spectroscopyonline.com
Carboxylic AcidC=O stretch1710 - 1680StrongPosition is lowered due to conjugation with the furan ring. libretexts.org
Aromatic/FuranC=C stretch1600 - 1450StrongMultiple bands expected from both the furan and phenyl rings.
Carboxylic AcidC-O stretch1320 - 1210ModerateCoupled with O-H in-plane bending.
Carboxylic AcidO-H bend (out-of-plane)~920 (broad)WeakA broad band that is also characteristic of carboxylic acid dimers. spectroscopyonline.com
Aromatic C-HC-H stretch3100 - 3000Strong
Aliphatic C-HC-H stretch (CH₂)2950 - 2850Moderate

The combination of a very broad O-H stretch and a strong carbonyl absorption around 1700 cm⁻¹ is highly indicative of a carboxylic acid functional group. libretexts.org Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C=O bond.

Advanced Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, carboxylic acids like this compound are generally not volatile enough and are too polar for direct GC analysis. Their high polarity can lead to poor peak shape and thermal decomposition in the hot injector port.

To overcome these issues, derivatization is required. This process chemically modifies the analyte to increase its volatility and thermal stability. For carboxylic acids, the most common derivatization method is silylation, where the acidic proton of the -COOH group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group.

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). The derivatization reaction converts the carboxylic acid into its corresponding TMS ester:

C₁₁H₉O(CO₂H) + BSTFA → C₁₁H₉O(CO₂Si(CH₃)₃) + Byproducts

This TMS ester is much more volatile and less polar, allowing it to be readily analyzed by GC-MS. The resulting mass spectrum will show a characteristic molecular ion for the derivatized compound and a fragmentation pattern that can be used for confirmation and quantification. This method is highly effective for assessing the purity of this compound and quantifying it in complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantification of this compound. The method's versatility allows for the separation of the main compound from starting materials, byproducts, and degradation products. Reversed-phase HPLC (RP-HPLC) is commonly employed for furan-3-carboxylic acid derivatives, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.comsielc.com

The separation is typically achieved on octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) columns. nih.govthaiscience.info The mobile phase often consists of a gradient mixture of an aqueous solvent (containing a pH modifier like acetic acid, formic acid, or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.comnih.gov The acidic modifier is crucial as it suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

Detection is most commonly performed using a Diode-Array Detector (DAD) or a variable wavelength UV detector. nih.govthaiscience.info The aromatic furan ring and the benzyl group in this compound contain chromophores that absorb UV light, allowing for sensitive detection. For instance, furan derivatives are often detected at wavelengths ranging from 210 nm to 284 nm. sielc.comnih.gov For more complex matrices or trace-level analysis, coupling HPLC with a mass spectrometer (LC-MS) provides enhanced selectivity and sensitivity, enabling peak identification based on mass-to-charge ratio. sielc.comnih.gov The validation of such HPLC methods typically involves assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Table 1: Representative HPLC Conditions for Analysis of Furan Carboxylic Acid Derivatives

Parameter Condition Source(s)
Column Reversed-Phase C18 or C8, 5 µm nih.govthaiscience.info
Mobile Phase A Water with 0.1% Acetic or Formic Acid sielc.comnih.gov
Mobile Phase B Acetonitrile or Methanol sielc.comnih.gov
Gradient Optimized gradient from low to high %B nih.gov
Flow Rate 0.5 - 1.0 mL/min nih.govthaiscience.info
Detection DAD or UV at 250-280 nm nih.gov
Column Temp. 25-30 °C nih.govmdpi.com

This table presents a generalized set of conditions. Method optimization is required for specific applications.

Chiral Chromatography for Enantiomeric Separation

While this compound is not inherently chiral, its derivatives can contain one or more stereogenic centers, necessitating enantiomeric separation. Chiral chromatography is the most effective technique for separating enantiomers, allowing for the quantification of enantiomeric excess (ee) and the isolation of individual enantiomers. mdpi.comnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. nih.govnih.gov

Several types of CSPs are effective for the separation of chiral acids or their derivatives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are widely used and have demonstrated broad applicability for resolving stereoisomers of various furan derivatives. nih.gov Macrocyclic glycopeptide selectors (e.g., teicoplanin, ristocetin (B1679390) A) are also highly effective, capable of separating chiral furocoumarin analogues under normal phase, reversed-phase, and polar organic modes. researchgate.net Another approach involves derivatizing the carboxylic acid with a chiral auxiliary, followed by separation of the resulting diastereomers on a standard achiral column. tcichemicals.com

The choice of mobile phase is critical and depends on the CSP and the analyte. mdpi.com Normal-phase (e.g., heptane/ethanol) mdpi.com, reversed-phase (e.g., water/acetonitrile) researchgate.net, and polar organic (e.g., acetonitrile/methanol) modes are all utilized, with the selection influencing retention times and resolution. mdpi.comresearchgate.net The resolution (Rs) value is a key parameter used to judge the quality of the separation between two enantiomeric peaks. nih.gov

Table 2: Common Chiral Stationary Phases (CSPs) for Separation of Chiral Furan Derivatives

CSP Type Selector Example Typical Mobile Phase Mode Source(s)
Polysaccharide Cellulose tris(3,5-dimethylphenylcarbamate) Normal Phase, Polar Organic nih.gov
Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate) Normal Phase, Polar Organic nih.gov
Macrocyclic Glycopeptide Teicoplanin Normal, Reversed, Polar Organic researchgate.net
Cyclodextrin Hydroxypropyl-γ-Cyclodextrin Capillary Electrophoresis nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the absolute stereochemistry of chiral molecules and for elucidating the precise three-dimensional arrangement of atoms in the solid state. For a derivative of this compound, obtaining a single crystal of suitable quality would allow for an unambiguous structural assignment.

The technique involves irradiating a single crystal with a focused beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. This information confirms the molecular connectivity and reveals the molecule's conformation and packing within the crystal lattice. researchgate.net

For chiral derivatives, the determination of the absolute configuration is possible, especially when anomalous dispersion effects are utilized, often requiring the presence of an atom heavier than oxygen. tcichemicals.com The crystal structure of a related simple furan derivative, (E)-3-(furan-2-yl)acrylonitrile, was determined to be in the monoclinic P2₁/n space group. doaj.org The crystallographic data obtained for any new derivative of this compound would provide fundamental information about its solid-state properties.

Table 3: Example Crystallographic Data for a Furan Derivative

Parameter (E)-3-(furan-2-yl)acrylonitrile Source
Chemical Formula C₇H₅NO doaj.org
Crystal System Monoclinic doaj.org
Space Group P2₁/n doaj.org
a (Å) 3.7589(5) doaj.org
b (Å) 19.493(2) doaj.org
c (Å) 8.4180(10) doaj.org
V (ų) 601.98(13) doaj.org
Z 4 doaj.org
Temperature (K) 170 doaj.org

This table is illustrative, using data from a related furan compound. Specific values for this compound or its derivatives would require experimental determination.

Computational and Theoretical Investigations of 5 Benzylfuran 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 5-benzylfuran-3-carboxylic acid at the atomic level. These methods model the molecule's electron distribution to predict its geometry, stability, and reactive nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the structural and electronic properties of molecules. For benzofuran (B130515) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6-31G(d), are utilized to determine the most stable geometric configuration (optimized geometry). mdpi.comnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. researchgate.net

The optimized geometry of this compound reveals a largely planar benzofuran ring system, with the benzyl (B1604629) and carboxylic acid groups having specific spatial orientations. nih.gov DFT can also be used to calculate various thermodynamic parameters, confirming the stability of the predicted structure. semanticscholar.org Furthermore, DFT is instrumental in generating the molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. mdpi.combhu.ac.in The MEP map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to predicting how the molecule will interact with other chemical species. bhu.ac.in For this compound, the oxygen atoms of the carboxylic acid group typically represent the most electron-rich (negative potential) sites, while the carboxylic proton is an electron-poor (positive potential) site.

Table 1: Selected DFT-Calculated Geometrical Parameters for a Benzofuran Carboxylic Acid Scaffold.
ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC=O (Carboxylic)~1.21 Å
Bond LengthC-O (Carboxylic)~1.35 Å
Bond LengthO-H (Carboxylic)~0.97 Å
Bond AngleO=C-O (Carboxylic)~123°
Dihedral AngleC(furan)-C(benzyl)Variable (Defines conformation)

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is typically localized over the electron-rich benzofuran ring system, while the LUMO may be distributed across the carboxylic acid group and the aromatic rings. A smaller HOMO-LUMO gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. researchgate.netjetir.org This analysis helps in understanding the molecule's electronic transitions and its potential role in chemical reactions. bhu.ac.in Various quantum reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical potential, and global hardness, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. mdpi.comresearchgate.netbhu.ac.in

Table 2: Calculated FMO Properties for a Benzofuran Derivative.
PropertyCalculated Value (eV)Significance
E(HOMO)~ -6.4 eVEnergy of the highest occupied molecular orbital (electron-donating ability)
E(LUMO)~ -1.6 eVEnergy of the lowest unoccupied molecular orbital (electron-accepting ability)
Energy Gap (ΔE)~ 4.8 eVIndicator of chemical reactivity and stability researchgate.net
Chemical Hardness (η)~ 2.4 eVMeasure of resistance to change in electron distribution

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility and interactions. nih.gov For this compound, MD simulations can map its conformational landscape by exploring the rotational freedom around single bonds, such as the bond connecting the furan (B31954) ring to the benzyl group and the C-C bond of the carboxylic acid moiety. This analysis helps identify the most stable, low-energy conformations the molecule is likely to adopt.

MD simulations are also exceptionally useful for studying intermolecular interactions. A key interaction for carboxylic acids is the formation of hydrogen-bonded dimers, where two molecules are linked by two strong hydrogen bonds between their carboxyl groups. libretexts.org MD simulations can model the stability of these dimers and other aggregates in various environments. These simulations can also provide insights into the stability of complexes formed between the molecule and other entities, which is crucial for understanding its behavior in a condensed phase. eurjchem.com

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry offers powerful tools for predicting and analyzing chemical reaction pathways, providing mechanistic insights that can be difficult to obtain experimentally. For this compound, this involves modeling its synthesis and potential chemical transformations. The synthesis of benzofuran rings often involves cyclization reactions, and computational models can elucidate the transition states and reaction intermediates of these processes. tandfonline.comjocpr.com For example, theoretical calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products and calculating the activation energy barriers. semanticscholar.org

Furthermore, reactions involving the carboxylic acid group, such as esterification or amidation, can be modeled. mdpi.com These in silico studies help rationalize reaction outcomes, predict the feasibility of different synthetic routes, and understand the role of catalysts by modeling their interaction with the substrate. scienceopen.comnih.gov By examining the electronic structure changes throughout a reaction, researchers can gain a detailed understanding of the bond-making and bond-breaking processes that define the chemical transformation.

QSAR and Cheminformatics Approaches for Structural Exploration (without biological activity implications)

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational strategies that correlate a molecule's structural or physicochemical properties with a specific outcome. While often used to predict biological activity, these methods can also be applied to explore relationships between structure and fundamental chemical or physical properties, without any biological implications. nih.govnih.gov

For this compound and its analogs, a QSAR model could be developed to predict properties like solubility, pKa, or chromatographic retention time. This involves calculating a wide range of molecular descriptors, which are numerical representations of the molecule's structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). researchgate.net Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built to correlate these descriptors with the property of interest. nih.govresearchgate.net Such models are valuable for screening virtual libraries of related compounds and prioritizing them for synthesis based on desired physicochemical characteristics.

Spectroscopic Property Prediction and Validation against Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic properties, which can then be validated against experimental data to confirm a molecule's structure. DFT calculations are widely used to predict vibrational and nuclear magnetic resonance (NMR) spectra. jetir.orgresearchgate.net

The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. mdpi.com While calculated frequencies are often systematically higher than experimental ones, they can be scaled to achieve excellent agreement, aiding in the assignment of complex spectral bands to specific molecular vibrations. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. semanticscholar.org Comparing the predicted NMR spectrum with the experimental one is a powerful method for structural verification. mdpi.com The strong correlation between theoretical and experimental spectra provides confidence in both the synthesized structure and the computational model used. semanticscholar.orgresearchgate.net

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups in a Benzofuran Carboxylic Acid.
Vibrational ModeFunctional GroupCalculated Frequency (cm-1)Experimental Frequency (cm-1)
O-H stretchCarboxylic Acid~3570 (monomer)~3200-2500 (dimer, broad)
C=O stretchCarboxylic Acid~1760~1710-1680
C-O stretchFuran Ring~1250~1260-1240
C-H stretchAromatic~3100~3100-3000

Exploration of Potential Applications and Material Science Relevance Non Biological Focus

Role as Chemical Building Blocks for Complex Organic Molecules

The inherent reactivity of the furan (B31954) ring, coupled with the functional handles of the carboxylic acid and benzyl (B1604629) groups, makes 5-benzylfuran-3-carboxylic acid a valuable precursor in the synthesis of intricate organic structures.

Precursors in Natural Product Synthesis

While direct evidence for the use of this compound in the total synthesis of specific natural products is not extensively documented, the broader class of benzofuran (B130515) derivatives, to which it is structurally related, is prevalent in numerous naturally occurring compounds. nih.govrsc.org The synthesis of benzofuran-containing natural products often involves the construction of the core heterocyclic ring system. For instance, diptoindonesin G, a biologically active natural product, has been synthesized using substituted alkynes and methoxy-substituted hydroxy-benzoic acids as precursors to form the benzofuran core. nih.gov The structural motifs present in this compound suggest its potential as a starting material or key intermediate in the synthesis of complex natural products possessing a furan or benzofuran core.

Intermediates for Pharmaceutical Scaffolds (focus on chemical synthesis, not drug function)

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceutical agents. nih.govrsc.org Consequently, the synthesis of novel benzofuran derivatives is an active area of research. Benzofuran-6-carboxylic acid, a related compound, serves as a crucial intermediate in the synthesis of other pharmaceutical intermediates. chemicalbook.com For example, it is used as a raw material for the catalytic synthesis of methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate, a process that has been optimized to achieve high yields and purity. chemicalbook.com

The synthesis of various substituted benzofuran-3-carboxylic acids has been reported, highlighting the chemical versatility of this scaffold. nih.govmdpi.comnih.govmdpi.com For instance, novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids have been synthesized and studied. nih.gov The synthetic routes to these compounds often involve multi-step sequences, demonstrating the ability to introduce a variety of functional groups onto the benzofuran core. mdpi.comnih.gov The presence of the carboxylic acid group in these structures allows for further chemical modifications, such as esterification or amidation, expanding the range of accessible derivatives. nih.govrsc.org

Table 1: Examples of Synthesized Benzofuran-3-Carboxylic Acid Derivatives

Compound NameStarting Material/MethodReference
5-Substituted benzyloxy-2-arylbenzofuran-3-carboxylic acidsNot specified nih.gov
6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid mdpi.comnih.gov
7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acidMultistep reaction mdpi.com
3-Phenyl-1-benzofuran-2-carboxylic acid derivativesSubstituted benzophenones clockss.org
5-Methoxy-2-methyl-benzofuran-3-carboxylic acidEthyl 5-methoxy-2-methylbenzofuran-3-carboxylate chemicalbook.com

Applications in Polymer Chemistry and Advanced Materials

The unique combination of an aromatic furan ring and a reactive carboxylic acid group makes this compound and its analogs attractive candidates for the development of novel polymers and advanced materials.

Monomer for Bio-based Polymer Development

There is a growing demand for polymers derived from renewable resources as alternatives to petroleum-based plastics. Furan-based compounds, such as 2,5-furandicarboxylic acid, are recognized as key bio-based building blocks for the synthesis of sustainable polymers. nih.gov While the direct use of this compound as a monomer is not widely reported, the principles of furan-based polymer chemistry suggest its potential. The carboxylic acid functionality allows for polycondensation reactions, similar to how terephthalic acid is used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). The benzyl group could impart specific properties, such as increased thermal stability or altered solubility, to the resulting polymer.

Synthesis of Functional Polymers and Copolymers

The incorporation of functional monomers into polymer chains is a powerful strategy for creating materials with tailored properties. Benzofuran derivatives have been utilized in the synthesis of functional polymers. rsc.orgresearchgate.net For example, a polylactide copolymer with pendant benzyloxy groups has been synthesized, which can be subsequently modified to introduce carboxylic acid groups. nih.gov These carboxylic acid functionalities provide sites for attaching other molecules, demonstrating the potential for creating functional materials. nih.gov

The synthesis of poly(benzofuran-co-arylacetic acid) structures has been achieved through the thermal treatment of 4-hydroxymandelic acid, leading to polymers with carboxyl and phenolic groups. rsc.org This demonstrates that benzofuran-containing units can be integrated into polymer backbones, offering a route to highly functionalized polymers. rsc.org

Fabrication of Coatings and Resins

The properties of benzofuran-containing polymers make them suitable for applications such as coatings and resins. The rigid furan ring can contribute to the thermal stability and mechanical strength of the material. The carboxylic acid group can be utilized for cross-linking reactions or for promoting adhesion to various substrates. For instance, unmodified and propargylated poly(benzofuran-co-arylacetic acid) have been used as a coating for magnetite nanoparticles. rsc.org This was achieved through Steglich esterification, highlighting the utility of the carboxyl group in surface modification. rsc.org

Catalytic Applications and Ligand Development

The inherent electronic properties and structural versatility of furan derivatives make them attractive candidates for applications in catalysis, either as ligands for metal centers or as organocatalysts themselves.

Ligands for Metal-Catalyzed Transformations

While specific research on this compound as a ligand is not extensively documented, the broader class of furan carboxylic acids has demonstrated utility in sophisticated metal-catalyzed reactions. The carboxylic acid group can act as a directing group or a reactive site in transformations catalyzed by transition metals.

A notable example involves the use of furan-3-carboxylic acid in iridium-catalyzed asymmetric cycloadditions. In these reactions, various heteroaromatic carboxylic acids, including a furan-3-carboxylic acid derivative, undergo a formal [3+2] cycloaddition with vinylcyclopropanes to produce highly enantioenriched tetrahydrofurans. acs.orgacs.org This process highlights the capability of the furan carboxylic acid scaffold to participate in complex, stereoselective bond-forming reactions under mild conditions. acs.orgacs.org The reaction leverages the in situ formation of a mixed anhydride, which modulates the reactivity of the carboxylic acid and facilitates the desired cycloaddition pathway. acs.orgacs.org

The presence of a 5-benzyl group on the furan ring could influence such catalytic processes by modifying the steric environment and solubility of the ligand or substrate, potentially fine-tuning the selectivity and efficiency of the transformation. The development of synthetic methods for benzofurans, a related class of compounds, often relies on transition metal catalysis, including palladium and copper, further underscoring the intimate relationship between furan-based structures and metal-catalyzed synthesis. nih.govmdpi.com

Table 1: Representative Metal-Catalyzed Reactions Involving Furan/Benzofuran Carboxylic Acid Scaffolds

Catalyst SystemSubstrate ClassReaction TypeProduct ClassReference
Iridium / Chiral LigandFuran-3-carboxylic acidAsymmetric [3+2] CycloadditionEnantioenriched Tetrahydrofurans acs.org, acs.org
Palladium(II) AcetateBenzofuran-2-carboxylic acid derivativeDirected C-H ArylationC3-Arylated Benzofurans mdpi.com, chemrxiv.org
Palladium / CopperIodophenols / Terminal AlkynesSonogashira Coupling / CyclizationBenzofuran Derivatives nih.gov

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a growing field in sustainable chemistry. Carboxylic acids can function as Brønsted acid catalysts, activating substrates through protonation. Although direct studies employing this compound as an organocatalyst are limited in the reviewed literature, the potential exists. For instance, acetic acid has been used to catalyze the formation of benzofuran derivatives from benzoquinones, proceeding through protonation and subsequent cyclization steps. nih.gov The acidity of this compound could be harnessed in a similar fashion for various acid-catalyzed transformations.

Agrochemical and Environmental Applications (excluding safety/toxicity profiles)

The furan scaffold is a recognized pharmacophore in the design of biologically active molecules, including those with applications in agriculture. rsc.orgniscair.res.in

Intermediates for Agrochemical Development

Furan and benzofuran derivatives are known to be key building blocks in the synthesis of agrochemicals and other functional materials. rsc.org The carboxylic acid functional group on this compound is a versatile handle for synthetic elaboration. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for its incorporation into more complex molecular architectures.

For example, benzofuran-2-carboxylic acid is a precursor for synthesizing elaborate benzofuran-2-carboxamides through a sequence of C-H activation and transamidation reactions. mdpi.comchemrxiv.org This demonstrates how the carboxylic acid moiety serves as a crucial anchor point for building molecular diversity. Similarly, this compound could serve as a starting material for a new class of derivatives with potential agrochemical applications. The combination of the furan core with the benzyl group might lead to compounds with specific herbicidal, fungicidal, or insecticidal properties, a common strategy in agrochemical research.

Table 2: Synthetic Utility of the Carboxylic Acid Group in Furan/Benzofuran Derivatives

Starting MaterialReactionIntermediate/ProductSignificanceReference
Benzofuran-2-carboxylic acidAmide CouplingBenzofuran-2-carboxamide (B1298429)Access to complex amides mdpi.com, chemrxiv.org
Benzofuran-2-carboxylic acidEsterificationProp-2-yn-1-yl benzofuran-2-carboxylateIntermediate for click chemistry niscair.res.in
Ethyl benzofuran-2-carboxylateBase HydrolysisBenzofuran-2-carboxylic acidKey synthetic intermediate niscair.res.in

Environmental Fate and Transformation Studies (mechanistic, not toxicological)

The push for a sustainable, bio-based economy has placed significant focus on furan derivatives sourced from biomass, such as 2,5-furandicarboxylic acid (FDCA). rsc.orgresearchgate.netvtt.fi FDCA is considered a key "sleeping giant" platform chemical for producing bio-based polymers. rsc.orgresearchgate.net While this compound is not a direct analogue, the extensive research into the production and environmental aspects of FDCA provides a framework for considering its potential environmental profile.

Studies on FDCA synthesis often focus on sustainable routes, for instance, through the electrochemical carboxylation of furfural (B47365) derivatives using CO2 as a C1 source. acs.org This highlights a growing interest in understanding and controlling the lifecycle of furan-based chemicals. The environmental transformation of this compound would likely involve microbial or photochemical degradation pathways targeting the furan ring, the benzyl group, or the carboxylic acid. Mechanistic studies would be required to understand the specific transformation products and the kinetics of its degradation in various environmental compartments, which is crucial for assessing its persistence and fate should it be used in large-scale applications.

Structure Function Relationships in Molecular Recognition and Design Non Clinical/therapeutic

Investigation of Molecular Interactions in Biochemical Systems

The study of how small molecules like furan-3-carboxylic acid derivatives interact with biological macromolecules such as proteins is fundamental to understanding their mechanism of action. These investigations often occur at a theoretical and mechanistic level, exploring concepts like enzymatic inhibition and receptor binding.

Analysis of the binding site provides critical insights into why a particular ligand is effective. For derivatives of benzofuran-3-carboxylic acid, research has identified key structural features that govern their interaction with protein targets.

A notable example is the investigation of 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as inhibitors of the Transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel (CaCC). In this research, a series of thirty compounds were synthesized and evaluated. The study revealed that the presence of a free carboxylic acid group at the 3-position of the benzofuran (B130515) ring is essential for inhibitory activity; ester analogs of the same compounds showed no significant inhibition.

Further analysis showed that the nature and position of substituents on both the benzyl (B1604629) and aryl moieties dramatically influence potency. For instance, compounds featuring a naphthyl ring at the 2-position of the benzofuran core, combined with fluoro or bromo groups on the benzyloxy moiety, exhibited enhanced inhibition of the chloride channels. Specifically, compound B25 , with a 2-naphthyl group at the 2-position and a 3-bromo-benzyloxy group at the 5-position, was the most potent inhibitor with an IC₅₀ value of 2.8 µM. This highlights the specific interactions between the ligand and the binding pocket of the TMEM16A channel, where the size, electronics, and hydrophobicity of the substituents are critical determinants of affinity.

Table 1: Inhibitory Activity (IC₅₀) of Selected 5-Substituted Benzyloxy-2-arylbenzofuran-3-carboxylic Acids against TMEM16A Data sourced from short circuit current measurements in Fischer rat thyroid (FRT) cells expressing human TMEM16A.

Compound ID2-Aryl Group5-Benzyloxy SubstituentIC₅₀ (µM)
B02 4-Methoxyphenyl3-Iodo5.9 ± 1.9
B13 4-Methylphenyl4-Bromo3.3 ± 1.1
B19 4-Methylphenyl3-Bromo6.3 ± 1.2
B21 2-Naphthyl3-Fluoro<6
B23 2-Naphthyl4-Fluoro<6
B25 2-Naphthyl3-Bromo2.8 ± 1.3
B27 2-Naphthyl4-Bromo<6

When a ligand binds to a protein, both molecules can undergo conformational changes to achieve an optimal fit. Molecular dynamics (MD) simulations are a powerful tool for studying these adaptations. An investigation into the interaction of 5,6-benzocoumarin-3-carboxylic acid (BCCA) , a rigid analog of the furan-carboxylic acid scaffold, with bovine serum albumin (BSA) provides a clear example.

Initial binding poses were predicted using molecular docking, but a 90-nanosecond MD simulation revealed the dynamic nature of the interaction. The analysis of root mean square fluctuation (RMSF) showed that amino acid residues within the binding site became more rigid upon binding to BCCA, indicating a stabilization of the local protein structure. The simulation also tracked the formation and breaking of hydrogen bonds over time. While initial docking predicted certain interactions, the MD simulation showed that the most frequent and stable hydrogen bonds were formed with residues Tyr410 and Ser488. This demonstrates that a static picture from docking is insufficient and that the dynamic conformational adjustments of both the ligand and the protein are crucial for a stable binding event. The BCCA molecule, despite its relative rigidity, explores a defined conformational space within the binding pocket to maximize favorable interactions.

Design Principles for Modulating Molecular Recognition

The design of molecules with tailored affinities for specific biological targets relies on established structure-activity relationships (SAR). For the benzofuran-3-carboxylic acid scaffold, several key design principles have emerged from numerous studies.

The Essential Carboxylic Acid: As demonstrated in the TMEM16A inhibitor studies, a free carboxylic acid at the C-3 position is often crucial for biological activity, likely acting as a key hydrogen bond donor and/or acceptor or a charged interaction point within the target's binding site. Its replacement with an ester group completely abolishes activity in this specific case.

Halogenation for Enhanced Affinity: The introduction of halogen atoms (F, Cl, Br) into the benzofuran scaffold is a common strategy to increase binding affinity. Halogens can form "halogen bonds," which are specific, attractive interactions between an electrophilic region on the halogen and a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. This can significantly improve the potency and selectivity of a compound. The position of the halogen is a critical determinant of its effect on biological activity.

Substitution at the C-2 Position: The C-2 position of the benzofuran ring is a frequent site for modification to modulate activity. SAR studies have shown that substituting this position with various aryl, heterocyclic, or ester groups is a critical factor for the cytotoxic activity of some benzofuran derivatives. The choice of substituent here can dictate the compound's target selectivity.

Modulation via the Benzene (B151609) Ring: The benzene portion of the benzofuran core offers additional positions for substitution. For example, in the design of inhibitors for NF-κB, it was found that placing groups with a positive mesomeric effect (+M) and hydrophobic character on the N-phenyl ring of benzofuran-2-carboxamide (B1298429) derivatives potentiated their activity.

These principles allow for the rational design of new molecules. By starting with the core furan- or benzofuran-3-carboxylic acid scaffold, chemists can systematically modify different positions with various functional groups to tune the molecule's properties and optimize its interaction with a desired biological target.

Chemo-Proteomic and Mechanistic Biological Probe Development

Furan- and benzofuran-based compounds are valuable scaffolds for the development of chemical probes used in chemo-proteomic studies. These probes are designed to identify and study protein function directly in complex biological systems.

Chemo-proteomic platforms, particularly activity-based protein profiling (ABPP), use reactivity-based chemical probes to map "ligandable hotspots" across the proteome. These probes typically consist of three parts: a scaffold that provides binding affinity (like a benzofuran derivative), a reactive group or "warhead" that forms a covalent bond with a nearby amino acid residue (e.g., a cysteine or lysine), and a reporter tag (such as an alkyne or azide) for subsequent detection via click chemistry.

The benzofuran-3-carboxylic acid structure can be adapted for this purpose. The core scaffold can be optimized for a specific protein target based on the design principles discussed previously. A reactive electrophile could be incorporated at a suitable position, and a terminal alkyne could be attached to the benzyl group or another part of the molecule. Such a probe could then be used to covalently label its protein target in a cellular lysate or even in living cells. Subsequent attachment of a fluorescent dye or biotin (B1667282) via click chemistry would allow for visualization or enrichment and identification of the target protein by mass spectrometry.

Therefore, novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids and related structures can be considered not just as inhibitors, but as potential starting points for creating research tools for the pharmacological dissection and identification of their molecular targets.

Future Research Directions and Emerging Paradigms for 5 Benzylfuran 3 Carboxylic Acid

Integration with Flow Chemistry and Automated Synthesis

The synthesis of furan (B31954) derivatives is increasingly benefiting from the adoption of continuous flow chemistry, a paradigm shift from traditional batch processing. springerprofessional.de This technology offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions that are hazardous or difficult to control in batch mode. bioengineer.org For instance, the synthesis of nitrofuran pharmaceuticals, which involves potentially explosive nitrating agents, has been made safer and more robust through integrated and automated continuous flow platforms. bioengineer.orgresearchgate.netnih.gov These systems allow for the in situ generation of reactive intermediates, minimizing their accumulation and associated risks. researchgate.netnih.gov

Future research on 5-benzylfuran-3-carboxylic acid will likely leverage flow chemistry to optimize its synthesis. By precisely controlling parameters such as temperature, pressure, and reaction time in microreactors, higher yields and purities can be achieved. acs.org Automated platforms can screen numerous reaction conditions rapidly, accelerating the identification of optimal synthetic pathways. This approach has proven successful for other furan derivatives, where continuous-flow setups have led to significantly improved yields compared to sequential batch processes. acs.org The integration of real-time monitoring and feedback loops in these automated systems will enable on-demand synthesis and facilitate a more efficient exploration of the chemical space around the this compound scaffold.

TechnologyApplication in Furan SynthesisPotential Benefits for this compound
Continuous Flow Chemistry Synthesis of nitrofuran pharmaceuticals and 2,5-diaryl furans. researchgate.netnih.govacs.orgImproved safety, higher yields, enhanced process control, and scalability.
Automated Synthesis Platforms High-throughput screening of reaction conditions.Rapid optimization of synthetic routes and efficient library generation.
In-line Analytics Real-time reaction monitoring (e.g., FTIR). researchgate.netImmediate feedback for process optimization and quality control.

Machine Learning and Artificial Intelligence in Synthetic Route Design

AI/ML ApplicationDescriptionRelevance to this compound
Retrosynthesis Prediction AI algorithms predict reaction pathways by working backward from the target molecule. acs.orgchemrxiv.orgProposing novel and efficient synthetic routes.
Generative Molecule Design AI models create new molecular structures based on desired properties. orange.comDesigning novel analogs with potentially improved biological activity.
Reaction Outcome Prediction ML models predict the success and yield of unknown reactions. cas.orgPrioritizing promising synthetic steps and reducing experimental failures.

Expanding the Scope of Green Chemistry Methodologies

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. unibo.it For furan-based compounds, which can often be derived from renewable biomass resources like furfural (B47365), green chemistry offers a pathway to sustainable chemical production. mdpi.comresearchgate.net Future research on this compound will focus on incorporating green chemistry principles throughout its lifecycle.

This includes the use of environmentally benign solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes that are atom-economical. wjpmr.com For example, research into the direct functionalization of the furan ring using catalytic methods would be a greener alternative to multi-step synthetic sequences. The valorization of biomass-derived platform chemicals provides a sustainable starting point for the synthesis of furan derivatives. nih.govrsc.org By evaluating the entire process using green metrics, the synthesis of this compound can be made more economically viable and environmentally responsible. researchgate.net

Advanced Characterization Techniques (e.g., Cryo-EM for molecular complexes, if applicable to mechanistic studies)

A thorough understanding of the three-dimensional structure of this compound, especially when interacting with biological macromolecules, is crucial for its development as a therapeutic agent. Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of protein-small molecule complexes, even for challenging targets like G protein-coupled receptors (GPCRs) and other integral membrane proteins. iucr.orgnih.govresearchgate.net

If this compound is found to target a specific protein, Cryo-EM could provide invaluable insights into its binding mode and the conformational changes it induces in the target protein. iucr.orgnih.gov This structural information is essential for structure-based drug design, enabling the rational optimization of the compound to improve its potency and selectivity. cryoem-solutions.com Beyond Cryo-EM, other advanced analytical techniques such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy will continue to be vital for the detailed characterization of this compound and its derivatives, ensuring their purity and confirming their chemical structures. studysmarter.co.ukmdpi.com

TechniqueApplicationSignificance for this compound
Cryo-Electron Microscopy (Cryo-EM) High-resolution structure determination of protein-ligand complexes. iucr.orgnih.govElucidating the binding mode with its biological target for structure-based drug design.
Nuclear Magnetic Resonance (NMR) Detailed structural elucidation and conformational analysis. dtic.milUnambiguous confirmation of chemical structure and stereochemistry.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Separation and identification of volatile derivatives and impurities. mdpi.comresearchgate.netPurity assessment and analysis of reaction mixtures.

Multiscale Modeling and Simulation of Compound Behavior

Computational chemistry and molecular modeling provide powerful tools for predicting the properties and behavior of molecules, from the quantum mechanical level to the macroscopic scale. For this compound, multiscale modeling can offer a deep understanding of its electronic structure, reactivity, and interactions with its environment.

Density Functional Theory (DFT) calculations can be used to investigate the molecule's geometry, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. nih.gov Molecular dynamics (MD) simulations can then be employed to study the conformational dynamics of the molecule and its interactions with solvents or biological targets over time. Molecular docking studies can predict the preferred binding orientation of this compound within the active site of a protein, guiding experimental studies and the design of more potent analogs. nih.govresearchgate.net These computational approaches, when used in concert with experimental data, can significantly accelerate the research and development process.

Q & A

How can reaction conditions be optimized for synthesizing 5-benzylfuran-3-carboxylic acid to improve yield and purity?

Advanced Answer:
Optimization involves selecting catalysts (e.g., transition metals or acid/base systems) to enhance regioselectivity and reduce side reactions. Multi-step syntheses often require temperature control (e.g., reflux in anhydrous solvents) and pH adjustments during intermediate steps. Purification via column chromatography or recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) improves purity . Yield optimization may involve iterative testing of stoichiometric ratios and reaction durations under inert atmospheres to prevent oxidation .

How should researchers address discrepancies in NMR or mass spectrometry data during characterization?

Advanced Answer:
Contradictory spectral data can arise from impurities, tautomerism, or solvent effects. To resolve this:

  • Compare experimental NMR shifts with computational predictions (DFT calculations).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and isotopic patterns.
  • Employ heteronuclear correlation spectroscopy (HSQC/HMBC) to verify connectivity in ambiguous cases .
  • Cross-validate with X-ray crystallography for unambiguous structural confirmation .

What experimental approaches are recommended for studying the thermodynamic stability of this compound?

Advanced Answer:
Differential scanning calorimetry (DSC) can determine melting points and decomposition temperatures. Thermogravimetric analysis (TGA) assesses thermal stability under controlled atmospheres. Computational methods (e.g., Gaussian software) predict enthalpy and entropy changes for reactions. Solubility studies in varied solvents (polar vs. nonpolar) provide insights into lattice energy and polymorphic stability .

What methodologies elucidate the mechanism of action of this compound in pharmacological contexts?

Advanced Answer:

  • In vitro assays: Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Molecular docking: Simulate ligand-receptor interactions (AutoDock Vina) to identify binding motifs.
  • Metabolic stability tests: Incubate with liver microsomes to assess cytochrome P450 interactions.
  • Gene expression profiling: Use RT-qPCR to evaluate downstream signaling pathways affected by the compound .

What are best practices for ensuring the stability of this compound during storage?

Advanced Answer:
Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Pre-dry storage vials to prevent hydrolysis. Periodically test purity via HPLC with UV detection (λ = 254 nm). Avoid prolonged exposure to moisture or acidic/basic environments, which may degrade the furan ring .

How does the reactivity of this compound vary with pH or solvent systems?

Advanced Answer:
In acidic conditions, the carboxylic acid group protonates, reducing solubility in polar solvents. Under basic conditions (pH > 8), deprotonation increases aqueous solubility but may destabilize the furan ring. Reactivity in nucleophilic substitutions (e.g., esterification) is enhanced in aprotic solvents like DMF. Systematic studies should use UV-Vis spectroscopy to monitor reaction kinetics across pH gradients .

What challenges arise in crystallizing this compound, and how can they be mitigated?

Advanced Answer:
Challenges include low crystal symmetry and solvent inclusion. Mitigation strategies:

  • Use slow evaporation with mixed solvents (e.g., methanol/chloroform).
  • Employ seeding techniques with pre-formed microcrystals.
  • Optimize supersaturation levels by gradient cooling.
  • For X-ray diffraction, collect data at low temperatures (100 K) to reduce thermal motion artifacts .

How can researchers validate the biological activity of this compound against contradictory in vivo/in vitro results?

Advanced Answer:

  • Perform dose-response assays across multiple cell lines to rule out cell-specific effects.
  • Use isotopic labeling (e.g., ¹⁴C) to track compound metabolism in animal models.
  • Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile bioavailability differences.
  • Cross-reference with transcriptomic data to identify off-target interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.